molecular formula C13H29NO4 B13797122 N,N-Bis(2,2-diethoxyethyl)methylamine CAS No. 6948-86-3

N,N-Bis(2,2-diethoxyethyl)methylamine

Cat. No.: B13797122
CAS No.: 6948-86-3
M. Wt: 263.37 g/mol
InChI Key: DPLOXPRJCFWURN-UHFFFAOYSA-N
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Description

N,N-Bis(2,2-diethoxyethyl)methylamine (CAS 6948-86-3) is a specialty amine compound with a molecular formula of C13H29NO4 and a molecular weight of 263.38 g/mol . This chemical is provided with a high purity level of 97% . As a high-molecular-weight tertiary amine featuring multiple diethoxyethyl groups, it is a valuable reagent for research and development in organic synthesis and materials science. Its structure suggests potential applications as a building block for complex molecular architectures, a ligand in catalytic systems, or a precursor for synthesizing more specialized chemical entities. Researchers can utilize this compound to develop novel polymers, study reaction mechanisms involving protected amine functionalities, or create advanced surfactants and specialty additives. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper handling procedures should be followed, and it should be stored in a cool, well-ventilated area.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6948-86-3

Molecular Formula

C13H29NO4

Molecular Weight

263.37 g/mol

IUPAC Name

N-(2,2-diethoxyethyl)-2,2-diethoxy-N-methylethanamine

InChI

InChI=1S/C13H29NO4/c1-6-15-12(16-7-2)10-14(5)11-13(17-8-3)18-9-4/h12-13H,6-11H2,1-5H3

InChI Key

DPLOXPRJCFWURN-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN(C)CC(OCC)OCC)OCC

Origin of Product

United States

Copper Catalyzed Synthesis:modern Synthetic Methods Include Copper Catalyzed Approaches for the Direct Synthesis of α Amino Acetals.google.comthese Methods Can Involve the Oxidation of a Tertiary Amine in the Presence of a Copper Catalyst and an Alcohol, or the Reaction of a Secondary Amine with an Aliphatic Aldehyde Under Similar Catalytic Conditions.google.comsuch Approaches Offer the Advantage of Mild Reaction Conditions and Can Achieve High Yields, Sometimes Up to 80%.google.com

Synthetic Strategy Key Reagents Typical Conditions Advantages Potential Disadvantages
Alkylation of AminesPrimary amine, 2,2-diethoxyethyl halide, BaseBasicDirect, simple reagentsRisk of over-alkylation, side reactions smolecule.com
Pinner-type ReactionPrimary amine, OrthoesterAcidicGood control over alkylation smolecule.comRequires orthoester reagents
Reductive AminationAmine, Acetal-aldehyde, Reducing agentVaries with reducing agentHigh versatilityRequires preparation of the aldehyde
Copper-Catalyzed OxidationTertiary/Secondary amine, Alcohol/Aldehyde, Cu-catalyst, OxidantMild, often < 100°CHigh yields, use of O2 as oxidant google.comRequires catalyst and oxidant system

Theoretical and Computational Chemistry Investigations of N,n Bis 2,2 Diethoxyethyl Methylamine

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical (QM) calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and bonding of N,N-Bis(2,2-diethoxyethyl)methylamine. These studies provide a detailed picture of electron distribution, molecular orbital energies, and the nature of the chemical bonds within the molecule.

By solving the Schrödinger equation for the molecule, researchers can determine key electronic properties. The analysis would reveal the distribution of electron density, highlighting regions of high and low electron concentration. This is crucial for predicting the molecule's reactivity, as nucleophilic sites (electron-rich) and electrophilic sites (electron-poor) can be identified. The tertiary amine nitrogen, with its lone pair of electrons, is expected to be a primary site of nucleophilicity.

Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also critical. The energy and shape of the HOMO indicate the molecule's ability to donate electrons, while the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO provides an estimate of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is anticipated to be localized primarily on the nitrogen atom, while the LUMO would likely be distributed across the C-N and C-O antibonding orbitals.

Furthermore, QM methods can provide precise values for bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional structure. Analysis of partial atomic charges, often calculated using methods like Mulliken population analysis, would quantify the polarity of the bonds, confirming the expected electronegativity differences between oxygen, nitrogen, carbon, and hydrogen atoms.

Table 1: Representative Calculated Structural and Electronic Properties for this compound (Note: This data is illustrative and based on typical values for similar functional groups calculated using DFT methods.)

ParameterValue
Bond Lengths (Å)
C-N (amine)1.47
C-O (ether)1.43
C-C1.54
**Bond Angles (°) **
C-N-C110.5
C-O-C111.8
Mulliken Atomic Charges (e)
N-0.55
O-0.52
C (adjacent to N)+0.15
C (adjacent to O)+0.20

Conformational Analysis and Potential Energy Surfaces

The considerable flexibility of this compound, arising from multiple rotatable single bonds, makes conformational analysis essential for understanding its behavior. The molecule can adopt a vast number of different spatial arrangements, or conformers, each with a distinct energy level. Computational chemistry provides the tools to explore this complex conformational landscape.

A systematic or stochastic conformational search can identify various low-energy structures. These searches involve rotating the molecule around its single bonds and calculating the energy of each resulting geometry. The results typically yield a set of stable conformers (local minima on the potential energy surface) and the transition states that connect them. The global minimum represents the most stable, and therefore most probable, conformation of the isolated molecule. For this compound, conformers would differ in the orientation of the two diethoxyethyl "arms" relative to the central methylamine (B109427) group, ranging from extended, open structures to more compact, folded ones.

The relationship between the molecule's geometry and its energy is visualized through a Potential Energy Surface (PES). libretexts.orgmuni.czwikipedia.org A PES is a multidimensional plot that maps the potential energy for all possible atomic arrangements. libretexts.orglibretexts.org For a complex molecule like this, a full PES is impossible to visualize, so researchers typically create simplified 2D or 3D plots by varying one or two key dihedral angles while optimizing the rest of the geometry. wikipedia.orgresearchgate.net These surfaces reveal the energy barriers between different conformers, providing insight into the flexibility of the molecule and the rates of conformational change. muni.cz

Table 2: Representative Relative Energies of Hypothetical Conformers (Note: Energies are illustrative, calculated relative to the lowest energy conformer (Global Minimum).)

Conformer DescriptionKey Dihedral Angles (C-C-N-C)Relative Energy (kcal/mol)
Global Minimum (Extended)~180°, ~180°0.00
Local Minimum 1 (Folded)~60°, ~180°1.5
Local Minimum 2 (Compact)~60°, ~-60°2.8

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical methods describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior at the atomic level. ulisboa.pt

For this compound, MD simulations can be used to study the pure liquid or its behavior in a solvent. In a simulation of the pure liquid, one could calculate macroscopic properties such as density, viscosity, and enthalpy of vaporization and compare them with experimental data to validate the force field used in the simulation. researchgate.netulisboa.pt

Simulations also provide insight into intermolecular interactions. The radial distribution function (RDF), g(r), can be calculated to determine the probability of finding another molecule at a certain distance from a reference molecule. This would reveal how the flexible amine molecules pack together in the liquid state. When simulated in a solvent like water, RDFs can illustrate the structure of the solvation shell and the nature of hydrogen bonding between water and the ether oxygen or amine nitrogen atoms. rsc.org The dynamic properties, such as the self-diffusion coefficient, can also be computed, which relates to the mobility of the molecule in a given medium. researchgate.net

Table 3: Representative Simulated Properties of Liquid this compound (Note: These values are hypothetical and represent typical outputs from an MD simulation of a similar organic liquid at standard conditions.)

PropertySimulated Value
Density (g/cm³)0.94
Enthalpy of Vaporization (kJ/mol)55.2
Self-Diffusion Coefficient (10⁻⁵ cm²/s)0.85

Computational Prediction of Spectroscopic Parameters

Computational methods are powerful tools for predicting and interpreting spectroscopic data. By calculating the properties that govern how a molecule interacts with electromagnetic radiation, these techniques can generate theoretical spectra that aid in the identification and characterization of compounds.

Infrared (IR) and Raman Spectroscopy: Theoretical IR and Raman spectra can be generated by calculating the vibrational frequencies of the molecule. unito.it After optimizing the molecule's geometry to find its minimum energy state, a frequency calculation determines the energies of its normal modes of vibration. Each mode corresponds to a specific motion of the atoms (e.g., stretching, bending) and is associated with a predicted frequency and intensity. For this compound, this would allow for the unambiguous assignment of key peaks, such as the C-H stretching vibrations, C-N stretching, and the prominent C-O ether stretching bands. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be accurately predicted using methods like Gauge-Independent Atomic Orbital (GIAO). nih.gov The calculation determines the magnetic shielding around each nucleus, which is then converted into a chemical shift value relative to a standard (e.g., TMS). These predictions are invaluable for assigning signals in complex experimental NMR spectra, especially for a molecule with many similar, overlapping signals. nih.gov

Table 4: Representative Comparison of Calculated and Typical Experimental Spectroscopic Data (Note: Calculated values are illustrative. Experimental ranges are typical for the given functional groups.)

Parameter Calculated Value Typical Experimental Range
IR Frequencies (cm⁻¹)
C-H Stretch (sp³)29752850-3000
C-N Stretch11801000-1250
C-O Stretch (Ether)11251050-1150
NMR Chemical Shifts (ppm)
¹H (N-CH₃)2.32.2-2.6
¹H (O-CH₂)3.63.3-4.0
¹³C (N-CH₂)55.050-60
¹³C (O-CH₂)65.060-70

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally. frontiersin.org For this compound, these methods can be used to investigate its synthesis pathways.

A plausible synthesis involves the reductive amination of 2,2-diethoxyethanal with methylamine, or the direct alkylation of methylamine with two equivalents of a 2,2-diethoxyethyl halide. nih.govlibretexts.org Computational chemists can model these reactions step-by-step to determine the most likely mechanism. This involves identifying all reactants, intermediates, and products, and, most importantly, locating the transition state (TS) for each step. acs.org

Table 5: Representative Calculated Energetics for a Hypothetical Synthesis Step (e.g., Alkylation of an intermediate) (Note: This data is illustrative for a single step in a multi-step synthesis.)

ParameterCalculated Value (kcal/mol)
Activation Free Energy (ΔG‡)+22.5
Free Energy of Reaction (ΔG_rxn)-15.0

Applications of N,n Bis 2,2 Diethoxyethyl Methylamine in Specialized Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate and Building Block in Organic Chemistry

N,N-Bis(2,2-diethoxyethyl)methylamine serves as a valuable precursor in the synthesis of more complex organic molecules due to its inherent reactivity and the presence of multiple functional groups. smolecule.com The core of its utility lies in the two diethoxyethyl groups, which act as masked aldehyde functionalities.

The structure of this compound makes it a suitable starting material for the construction of nitrogen-containing heterocyclic compounds, such as imidazoles and thiazoles. smolecule.com The synthetic strategy hinges on the acid-catalyzed hydrolysis of the diethyl acetal (B89532) groups to reveal two aldehyde moieties. These aldehydes can then undergo cyclization reactions with appropriate reagents to form the desired heterocyclic ring.

In the synthesis of imidazole (B134444) derivatives, the central methylamine (B109427) can serve as a source of nitrogen for the heterocyclic ring. The in situ-generated dialdehyde (B1249045) can react with an additional source of ammonia (B1221849) or a primary amine and a dicarbonyl compound in a multicomponent reaction, a common strategy for imidazole synthesis. smolecule.com

For the construction of thiazole (B1198619) derivatives, the revealed aldehyde functionalities can react with a sulfur-containing reagent, such as a thioamide, in what is known as the Hantzsch thiazole synthesis or a related synthetic pathway. smolecule.com The amine group of the starting material can be envisioned to be part of a substituent on the final thiazole ring.

While the chemical principles are well-established, specific examples of these syntheses with detailed reaction conditions and yields using this compound are not extensively documented in publicly available literature.

The symmetrical nature of this compound, with its central nitrogen atom and two identical diethoxyethyl arms, makes it an intriguing candidate as a scaffold for the construction of complex molecular architectures, including macrocycles. smolecule.com The two terminal acetal groups can be hydrolyzed to aldehydes, providing two points for cyclization with a suitable difunctionalized reagent.

This approach could lead to the formation of nitrogen-containing macrocycles, which are of significant interest in supramolecular chemistry and for their potential applications in areas such as ion sensing and catalysis. The formation of such macrocycles could be achieved through either metal-templated synthesis or high-dilution organic cyclization reactions. smolecule.com The flexibility of the ethyl chains and the defined geometry around the central nitrogen atom could influence the size and conformation of the resulting macrocycle.

Utilization as a Reagent or Ligand in Catalytic Systems

The presence of a tertiary amine nitrogen atom and four oxygen atoms in this compound suggests its potential for use as a ligand in catalytic systems. However, there is a lack of specific research findings detailing its application in this area.

Tertiary amines and polyether compounds are well-known classes of ligands in transition metal catalysis. The nitrogen atom in this compound can act as a Lewis base and coordinate to a metal center. Additionally, the oxygen atoms of the ethoxy groups could potentially participate in chelation, forming a polydentate ligand. Such metal complexes could exhibit catalytic activity in various organic transformations. However, specific studies on the metal complexation of this compound and the catalytic activity of such complexes are not readily found in the scientific literature.

Tertiary amines are frequently employed as organocatalysts or basic additives in a wide range of organic reactions. The basic nitrogen atom in this compound could potentially catalyze reactions such as aldol (B89426) condensations, Michael additions, or Baylis-Hillman reactions. Its steric bulk and electronic properties would influence its catalytic efficacy. Despite this potential, there is no significant body of research demonstrating the use of this compound as an organocatalyst or a crucial additive in specific organic transformations.

Development of Novel Materials and Polymers

The bifunctional nature of this compound, revealed after the hydrolysis of the acetal groups, suggests its potential as a monomer or cross-linking agent in the synthesis of novel polymers and materials. The resulting dialdehyde could undergo polymerization with various co-monomers, such as diamines, to form polyimines (Schiff base polymers) or be used to cross-link existing polymer chains containing reactive amine groups.

These materials could possess interesting properties due to the incorporation of the tertiary amine functionality, which could influence their solubility, thermal stability, and ability to coordinate with metal ions. However, the scientific literature does not currently provide specific examples of the development of novel materials or polymers derived from this compound.

Precursor for Polymeric Systems (e.g., polyurethanes, via related amines)

The synthesis of polyurethanes involves the reaction of diisocyanates with polyols, a process that is frequently catalyzed. wikipedia.org Tertiary amines are a significant class of catalysts used in the production of polyurethanes, particularly in the formation of polyurethane foams. researchgate.netgoogle.com They function by enhancing the nucleophilicity of the polyol component, thereby accelerating the reaction with the isocyanate. wikipedia.org The catalytic activity of tertiary amines is influenced by their basicity and the steric hindrance around the nitrogen atom. l-i.co.uk

While direct research on this compound as a polyurethane catalyst is not extensively documented, its structural features as a tertiary amine suggest a potential role in this capacity. The lone pair of electrons on the nitrogen atom can activate the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol. acs.org The general mechanism for tertiary amine catalysis in polyurethane formation is depicted in the table below.

StepDescription
1. Activation of IsocyanateThe tertiary amine catalyst forms a complex with the isocyanate group, increasing its electrophilicity.
2. Nucleophilic AttackThe hydroxyl group of the polyol attacks the activated isocyanate, leading to the formation of a urethane (B1682113) linkage.
3. Catalyst RegenerationThe catalyst is released and can participate in further catalytic cycles.

Furthermore, related polyfunctional amines are known to serve as building blocks for polyurethanes. nih.gov The structure of this compound, with its multiple functional groups, could potentially be modified to act not just as a catalyst but also as a chain extender or crosslinker after the deprotection of the acetal groups to reveal reactive aldehyde or alcohol functionalities. This dual potential as both a catalyst and a precursor for polyol or polyamine components makes it an interesting candidate for the synthesis of novel polyurethane systems with tailored properties.

Components in Functional Coatings or Resins

Polyfunctional amines are crucial components in the formulation of functional coatings and resins, particularly in epoxy systems where they act as curing agents or hardeners. pcimag.comgoogle.com These amines react with the epoxide groups of the epoxy resin, leading to a cross-linked, three-dimensional network that imparts desirable properties such as durability, chemical resistance, and adhesion to the final coating. chemicaldynamics.net The reactivity of the amine is dependent on the number of active hydrogens on the nitrogen atoms. polymerinnovationblog.com

This compound, being a tertiary amine, does not possess reactive hydrogens and therefore would not function as a conventional primary or secondary amine curing agent. polymerinnovationblog.com However, tertiary amines can act as accelerators in epoxy curing, catalyzing the anionic polymerization of the epoxy resin or the reaction between epoxy groups and other curing agents. chemicaldynamics.nethanepoxy.net The presence of the diethoxyethyl groups could also influence the compatibility and dispersion of the amine within the resin matrix.

Moreover, the acetal groups in this compound can be hydrolyzed under acidic conditions to yield aldehydes. These aldehydes could then participate in further reactions, or the resulting diols (after reduction) could act as reactive sites. This "protected" functionality allows for a sequential curing process, where the initial epoxy-amine reaction could be followed by a secondary crosslinking mechanism upon hydrolysis of the acetals. This could be advantageous in creating coatings with complex architectures and tailored properties. The potential for this compound to be used in creating multifunctional additives for coatings is an area for further research. pcimag.com

Potential Role in Coatings/ResinsMechanism/Function
Curing AcceleratorAs a tertiary amine, it can catalyze the ring-opening polymerization of epoxy resins.
Latent ReactantThe acetal groups can be hydrolyzed to reveal reactive aldehyde or hydroxyl functionalities for secondary crosslinking.
ModifierThe aliphatic diether side chains may improve flexibility and compatibility of the cured resin.

Applications in Gas Separation and Purification Technologies (by analogy to N-Methyldiethanolamine)

N-Methyldiethanolamine (MDEA) is a tertiary alkanolamine widely used in industrial gas treating processes, commonly known as gas sweetening. atamankimya.com These processes are designed to remove acidic gases, primarily hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂), from natural gas and other gas streams. jmsse.in The key advantage of MDEA is its selectivity towards H₂S over CO₂. atamankimya.com

The mechanism of acid gas removal by MDEA involves a chemical absorption process where the amine solution reacts with the acid gases. jmsse.in Being a tertiary amine, MDEA does not react directly with CO₂ to form a carbamate, which is a faster reaction characteristic of primary and secondary amines. Instead, the reaction of CO₂ with MDEA in an aqueous solution is a slower, reversible reaction that proceeds through the formation of bicarbonate. The reaction with H₂S, however, is a more direct and rapid acid-base reaction. This difference in reaction kinetics is the basis for the selective absorption of H₂S.

Given that this compound is also a tertiary amine, it is plausible to draw an analogy to the gas separation applications of MDEA. The central nitrogen atom in this compound possesses a lone pair of electrons that can react with acidic gases in a similar fashion to MDEA.

PropertyN-Methyldiethanolamine (MDEA)This compound (Analogous Postulation)
Amine TypeTertiary AmineTertiary Amine
Reaction with H₂SFast, direct acid-base reactionExpected to be a fast, direct acid-base reaction
Reaction with CO₂Slower, reversible reaction via bicarbonate formationExpected to have a slower reaction rate with CO₂ compared to primary/secondary amines
SelectivitySelective for H₂S over CO₂Potentially selective for H₂S over CO₂

Synthesis and Research on N,n Bis 2,2 Diethoxyethyl Methylamine Derivatives and Analogues

Systematic Structural Modifications of the Diethoxyethyl Moieties

The two diethoxyethyl groups are defining features of N,N-Bis(2,2-diethoxyethyl)methylamine, offering multiple avenues for structural modification. These alterations can range from simple changes in the acetal (B89532) portion to complete replacement of the functional group, yielding a diverse library of analogues.

One fundamental modification involves altering the alcohol component used in the acetal synthesis. By replacing ethanol (B145695) with other simple alcohols, a series of homologous acetals can be generated. This approach allows for the tuning of properties such as solubility and steric hindrance. For example, using methanol (B129727) would yield the dimethoxyethyl analogue, while propanol (B110389) or butanol would result in dipropoxyethyl or dibutoxyethyl derivatives, respectively.

Another significant structural modification is the replacement of the diethoxyethyl groups with other functional moieties. A notable example from related chemical synthesis is the creation of analogues bearing hydroxyethyl (B10761427) groups instead of diethoxyethyl groups. For instance, the synthesis of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl} derivatives has been documented, showcasing the substitution of acetal groups with hydroxyl functionalities. nih.gov This type of modification dramatically alters the polarity and hydrogen-bonding capabilities of the molecule. The synthesis of such compounds can be achieved by reacting a suitable precursor with diethanolamine. nih.gov

Furthermore, the acetal groups themselves are chemically versatile. They can be selectively hydrolyzed under acidic conditions to reveal the corresponding aldehyde functionalities. This deprotection transforms the molecule into a reactive dialdehyde (B1249045), which can then serve as a precursor for the synthesis of more complex structures, such as heterocyclic compounds. smolecule.com

Modification Type Example Reagent Resulting Moiety Potential Property Change
Acetal HomologationMethanolN,N-Bis(2,2-dimethoxyethyl)Altered solubility, reduced steric bulk
Acetal HomologationPropanolN,N-Bis(2,2-dipropoxyethyl)Increased lipophilicity, increased steric bulk
Functional Group ReplacementDiethanolamineN,N-Bis(2-hydroxyethyl)Increased polarity, hydrogen bonding capability
Acetal HydrolysisAcidic WaterN,N-Bis(2-oxoethyl)Introduction of reactive aldehyde groups

Exploration of Diverse Substitutions on the Nitrogen Atom

The tertiary amine core of this compound is another key site for synthetic modification. The methyl group on the nitrogen atom can be systematically replaced with a wide array of substituents to create a large family of analogues with tailored electronic and steric properties.

The most direct method for achieving this diversity is to utilize different primary amines during the initial synthesis. The reaction of various primary amines with a suitable electrophile, such as a 2,2-diethoxyethyl halide, allows for the introduction of different N-substituents. smolecule.com By substituting methylamine (B109427) with other amines like ethylamine, benzylamine, or aniline, a range of N-alkyl, N-benzyl, and N-aryl analogues can be prepared.

Post-synthesis modification of the tertiary amine is also a viable strategy. For example, the nitrogen atom's lone pair of electrons allows it to react with alkyl halides in an N-alkylation reaction to form quaternary ammonium (B1175870) salts. smolecule.com This conversion introduces a permanent positive charge, significantly altering the molecule's solubility and ionic character.

Starting Primary Amine Resulting N-Substituent Analogue Name
EthylamineEthylN,N-Bis(2,2-diethoxyethyl)ethylamine
PropylaminePropylN,N-Bis(2,2-diethoxyethyl)propylamine
BenzylamineBenzylN,N-Bis(2,2-diethoxyethyl)benzylamine
AnilinePhenylN,N-Bis(2,2-diethoxyethyl)aniline

Preparation of Polyfunctionalized Derivatives for Advanced Applications

The combination of modifications on both the diethoxyethyl moieties and the central nitrogen atom enables the creation of polyfunctionalized derivatives. These complex molecules can be designed as advanced building blocks for applications in areas such as supramolecular chemistry and materials science.

By employing starting materials that already contain additional functional groups, derivatives with enhanced complexity can be synthesized. For example, using an amino alcohol as the nitrogen source could introduce hydroxyl groups, while using a diamine could allow for the creation of dimeric or polymeric structures. The synthesis of molecules like N,N'-Bis(2-hydroxyethyl)ethylenediamine from 2-(2-aminoethylamino)ethanol demonstrates a strategy for incorporating multiple nitrogen and oxygen functionalities into a single molecule. chemicalbook.com

These strategies allow for the integration of various chemical features, such as hydrogen-bonding sites, charged groups, and sterically demanding units, into a single molecular framework. The resulting polyfunctional amine-acetal derivatives can serve as versatile synthons for constructing larger, more complex molecular architectures.

Comparative Analysis of Synthetic Strategies for Analogous Amine-Acetal Compounds

Several synthetic methodologies have been developed for the preparation of amine-acetal compounds, each with distinct advantages and limitations. The choice of strategy often depends on the availability of starting materials, desired scale, and reaction conditions.

Advanced Analytical Methodologies for N,n Bis 2,2 Diethoxyethyl Methylamine in Research and Development

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation and analysis of complex mixtures. For N,N-Bis(2,2-diethoxyethyl)methylamine, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are principal techniques for assessing purity and identifying related substances.

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. The development of a robust HPLC method for this compound must consider the compound's chemical properties, specifically its tertiary amine functionality and the presence of acid-sensitive acetal (B89532) groups.

A significant challenge in the HPLC analysis of this compound is its lack of a strong chromophore, which makes detection by UV-Visible spectrophotometry difficult, especially at low concentrations. Therefore, alternative detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are often more suitable.

Given the basic nature of the tertiary amine, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can provide excellent selectivity for separating the target compound from its potential impurities. sielc.com The acetal groups in the molecule are susceptible to hydrolysis under acidic conditions, which can be problematic with silica-based columns. To mitigate this, the addition of a small amount of a base, such as triethylamine (B128534) or ammonia (B1221849), to the mobile phase is recommended to maintain a neutral or slightly basic pH and prevent on-column degradation. coresta.org

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column Mixed-Mode (e.g., Primesep 200) or C18
Mobile Phase Acetonitrile:Water with 0.1% Ammonium (B1175870) Formate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector ELSD / CAD / MS

Gas chromatography is well-suited for the analysis of volatile compounds like this compound. However, the analysis of amines by GC can be challenging due to their polarity, which can lead to peak tailing and adsorption on the column. labrulez.com To overcome these issues, specialized columns that are deactivated with a base, such as potassium hydroxide (B78521) (KOH), are typically employed. labrulez.com This deactivation minimizes the interaction between the basic amine and active sites on the column's stationary phase, resulting in improved peak shape and reproducibility.

For the analysis of this compound, a capillary column with a mid-polarity stationary phase is generally appropriate. The use of a flame ionization detector (FID) is common for the quantification of organic compounds, while a mass spectrometer (MS) can be used for definitive identification of the main component and any impurities.

Table 2: Example GC Method Parameters for this compound

ParameterCondition
Column Capillary column with a deactivated stationary phase (e.g., DB-5ms with KOH treatment)
Injector Temperature 250 °C
Oven Program Initial Temp: 100 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 min
Carrier Gas Helium
Flow Rate 1.2 mL/min
Detector FID / MS
Detector Temperature 280 °C

Electrophoretic Techniques for Separation of Related Species

Capillary electrophoresis (CE) offers a high-efficiency separation alternative to chromatography for charged species like protonated amines. nih.gov In CE, separation is based on the differential migration of ions in an electric field. For tertiary amines, controlling the pH of the background electrolyte is crucial to ensure the analyte is in its cationic form.

Techniques such as micellar electrokinetic chromatography (MEKC) can be employed to separate neutral and charged species, which would be beneficial for analyzing this compound in the presence of non-basic impurities. researchgate.net To enhance sensitivity, especially with UV detection, derivatization of the amine with a UV-active or fluorescent tag may be necessary. Furthermore, stacking techniques, which involve creating a pH junction or modifying the electric field, can be used to pre-concentrate the sample in the capillary, thereby improving detection limits. nih.gov

Advanced Titrimetric Methods for Quantitative Analysis

Titrimetry provides a reliable and accurate method for the quantitative analysis of this compound, particularly for determining the purity of bulk material. As a tertiary amine, it can be quantified by non-aqueous acid-base titration.

A common approach involves dissolving the sample in a non-aqueous solvent, such as glacial acetic acid, and titrating with a standardized solution of a strong acid, like perchloric acid. acs.org The endpoint can be determined potentiometrically using a pH electrode or with a visual indicator such as crystal violet. dss.go.th

To selectively quantify the tertiary amine in the presence of potential primary and secondary amine impurities, a preliminary acetylation step can be introduced. acs.orgacs.org Acetic anhydride (B1165640) is added to the sample to convert any primary and secondary amines into non-basic amides. The unreacted tertiary amine is then titrated as described above. This method provides a direct measure of the this compound content.

Table 3: Typical Procedure for Titrimetric Analysis of Tertiary Amines

StepReagent/ParameterPurpose
1. Sample Preparation Accurately weigh sample and dissolve in glacial acetic acid.Prepare the analyte for titration.
2. Acetylation (optional) Add acetic anhydride and allow to react.To neutralize primary and secondary amine impurities.
3. Titration Titrate with standardized 0.1 N Perchloric Acid.To quantify the tertiary amine.
4. Endpoint Detection Potentiometric or visual indicator (Crystal Violet).To determine the equivalence point of the titration.

Impurity Profiling and Detection Strategies

Impurity profiling is a critical aspect of pharmaceutical development, ensuring the safety and efficacy of the final product. For this compound, potential impurities can arise from the starting materials, synthesis byproducts, or degradation. The synthesis of this compound often involves the alkylation of methylamine (B109427). smolecule.com This can lead to impurities such as unreacted starting materials, partially alkylated intermediates, and byproducts like ethanol (B145695) and ammonium salts. smolecule.com

The primary tool for impurity profiling is HPLC coupled with mass spectrometry (HPLC-MS). emerypharma.com This hyphenated technique allows for the separation of impurities from the main compound, followed by their identification based on their mass-to-charge ratio and fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide the elemental composition of unknown impurities, aiding in their structural elucidation. sterlingpharmasolutions.com

A comprehensive impurity profiling strategy involves:

Method Development: Developing a stability-indicating HPLC method that can separate the active substance from all known and potential impurities.

Forced Degradation Studies: Subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.

Identification and Characterization: Using techniques like LC-MS/MS and NMR to identify the structure of the detected impurities. emerypharma.com

Quantification: Quantifying the impurities relative to the main compound using a validated analytical method.

Table 4: Potential Impurities in this compound

Emerging Research Directions and Future Prospects for N,n Bis 2,2 Diethoxyethyl Methylamine

Integration with Flow Chemistry and Automated Synthesis Platforms

The precise control over reaction parameters offered by flow chemistry and the high-throughput capabilities of automated synthesis are revolutionizing chemical manufacturing and discovery. The structural characteristics of N,N-Bis(2,2-diethoxyethyl)methylamine make it a prime candidate for integration into these modern platforms.

Continuous flow synthesis offers significant advantages in terms of safety, scalability, and reaction efficiency, particularly for reactions that are highly exothermic or involve unstable intermediates. The synthesis of tertiary amines, for instance, can be streamlined in flow reactors. acs.orgrsc.org The preparation of this compound itself, typically achieved through the N-alkylation of methylamine (B109427), could be adapted for a continuous process. This would allow for precise temperature control, minimized side reactions, and enhanced safety, moving away from traditional batch processing.

Furthermore, automated synthesis platforms are increasingly employed for the rapid generation of compound libraries, especially in drug discovery. merckmillipore.comethz.ch These systems often utilize pre-packaged reagents and standardized reaction protocols for transformations like reductive amination and heterocycle formation. researchgate.netsynplechem.com this compound serves as an ideal precursor in this context. Upon automated, in-line deprotection of its acetal (B89532) groups to reveal the dialdehyde (B1249045), it can be reacted with a diverse set of primary amines or other bifunctional nucleophiles to rapidly generate libraries of complex heterocyclic scaffolds, such as substituted imidazoles or diazepanes.

Table 1: Potential Flow Chemistry Parameters for Synthesis of this compound

ParameterPotential ValueRationale
Reactor TypePacked-bed reactor with immobilized baseEnhances reaction efficiency and simplifies purification by containing the base within the reactor.
ReactantsMethylamine solution, 2-bromo-1,1-diethoxyethaneCommonly available starting materials for N-alkylation.
Temperature80-120 °CSuperheating above the solvent's boiling point can significantly accelerate reaction rates in a closed-loop flow system. acs.org
Residence Time5-20 minutesFlow chemistry allows for drastically reduced reaction times compared to batch processes. nih.gov
SolventAcetonitrile or Ethanol (B145695)Effective solvents for N-alkylation reactions that are compatible with flow systems.

Sustainable Synthesis and Resource-Efficient Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic routes, emphasizing waste reduction, energy efficiency, and the use of renewable resources. Future research on this compound is likely to focus on more sustainable methods for its production and use.

The conventional synthesis of tertiary amines and acetals often involves harsh reagents, volatile organic solvents, and energy-intensive purification steps. ijsdr.org Green chemistry offers several alternatives. For the N-alkylation step, catalytic methods using non-precious metal catalysts like cobalt or nickel nanoparticles could replace traditional alkyl halides, using alcohols as green alkylating agents. rsc.orgchemrxiv.org Microwave-assisted synthesis in aqueous media represents another promising, energy-efficient approach for direct N-alkylation without the need for transition metal catalysts. rsc.orgresearchgate.net

For the acetal moieties, research is moving towards solvent-free synthesis or the use of photo-organocatalytic methods under visible light, which operate under neutral conditions and minimize waste. researchgate.netrsc.org Developing a synthetic pathway for this compound that incorporates these green methodologies would significantly reduce its environmental footprint.

Table 2: Comparison of Conventional vs. Green Synthesis Approaches

Synthesis StepConventional MethodPotential Green AlternativeSustainability Benefit
N-AlkylationAlkyl halides in organic solvents (e.g., DMF, NMP)Catalytic amination using alcohols; Microwave synthesis in water rsc.orgAvoids toxic solvents; higher atom economy; reduced energy consumption.
Acetal ProtectionAcid catalysis with azeotropic water removal in toluene (B28343) researchgate.netSolvent-free catalysis with reusable solid acids; Photocatalysis researchgate.netrsc.orgEliminates hazardous solvents; catalyst can be recycled; mild conditions.
PurificationChromatographyIn-line extraction (flow chemistry); CrystallizationReduces solvent waste and energy use associated with chromatography.

Applications in Advanced Material Design and Nanotechnology

The unique bifunctional nature of this compound makes it an intriguing candidate for the design of novel polymers and nanomaterials. The tertiary amine can act as a coordination site or a basic catalyst, while the protected aldehydes can be used for cross-linking or surface functionalization.

In nanotechnology, tertiary amines are known to serve as effective ligands for stabilizing inorganic nanoparticles, such as those made of gold or metal oxides. acs.orgresearchgate.net The nitrogen lone pair can coordinate to the nanoparticle surface, preventing aggregation and allowing for dispersion in various media. unica.itmdpi.com this compound could function as a surface ligand where, after nanoparticle synthesis, the acetal groups could be deprotected to provide reactive aldehyde functionalities on the nanoparticle surface. These aldehydes could then be used to covalently attach biomolecules, dyes, or other functional units.

In polymer science, dialdehydes are valuable cross-linking agents and precursors for macrocycles and functional polymers. chemmethod.com By deprotecting this compound, a reactive dialdehyde is generated. This molecule could be used in condensation polymerization with diamines to form polyimines (Schiff bases), which are known for their applications in self-healing materials and dynamic covalent chemistry. The central methylamino group would be incorporated into the polymer backbone, potentially influencing the material's solubility, thermal stability, and metal-coordinating properties.

Exploring Novel Reactivity Patterns and Undiscovered Transformations

While the primary reactivity of this compound involves the deprotection of its acetals to form a dialdehyde, there are underexplored opportunities for novel chemical transformations. The interplay between the tertiary amine and the latent aldehyde groups could lead to unique, one-pot reaction cascades.

The acetal groups are stable protecting groups but can be cleaved under acidic conditions to release the aldehyde. pearson.comkhanacademy.org Research into selective deprotection—cleaving one acetal while the other remains intact—could open pathways to unsymmetrical molecules. Furthermore, the development of novel, milder deprotection methods, perhaps using enzymatic or photocatalytic triggers, would expand its synthetic utility.

Once deprotected, the resulting amino-dialdehyde is a powerful building block. Its amphoteric nature, possessing both a nucleophilic amine and electrophilic aldehydes, could enable complex transformations. scholaris.ca For example, it could participate in intramolecular reactions or act as a key component in multicomponent reactions to rapidly build molecular complexity. Future research could focus on using this precursor to synthesize novel macrocyclic hosts for molecular recognition or as a template for creating intricate, three-dimensional molecular architectures. The oxidation of the tertiary amine in the presence of the acetal groups could also lead to novel amino acetal products, a transformation that has been explored with simpler amines using copper catalysis. google.com

Interdisciplinary Research with Other Scientific Domains

The structural motifs present in this compound—acetals and tertiary amines—are relevant in various scientific fields, particularly medicinal chemistry and chemical biology.

In drug discovery, acetals are sometimes used as prodrugs to mask polar functional groups, improving a drug's oral bioavailability. mdpi.comnih.gov The acetal groups in this compound could potentially be designed to hydrolyze under specific physiological conditions (e.g., the acidic environment of a tumor), releasing a therapeutic agent. The molecule could serve as a linker, connecting two drug molecules or a drug to a targeting moiety.

Furthermore, its use as a scaffold for generating libraries of heterocyclic compounds is of high interest in medicinal chemistry. researchgate.net Many FDA-approved drugs contain nitrogen heterocycles, and the ability to rapidly synthesize diverse libraries from a common precursor like this compound is highly valuable for screening and lead optimization. Its potential role as a building block for novel peptide isosteres, where the aldehyde functionalities are used for modifications, is another promising area of interdisciplinary research. nih.gov

Q & A

Q. What computational strategies can predict the three-dimensional conformation and reactivity of this compound?

  • Molecular Modeling : Use density functional theory (DFT) to optimize geometry and calculate electrostatic potential surfaces, identifying nucleophilic sites (e.g., amine nitrogen). Software like Gaussian or ORCA is recommended .
  • Reactivity Prediction : Simulate reaction pathways with transition-state modeling (e.g., for acylation steps) to assess activation energies and regioselectivity .

Q. How can contradictions in reported biological activities of this compound be resolved?

  • Experimental Design :
  • Dose-Response Studies : Test across a wide concentration range (nM to mM) to identify biphasic effects.
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets (e.g., enzymes or receptors) .
    • Data Analysis : Apply statistical models (e.g., Hill equation) to distinguish specific vs. nonspecific binding and account for solvent interference (e.g., DMSO cytotoxicity at >0.1%) .

Q. What strategies mitigate side reactions during functionalization of this compound for drug development?

  • Protection-Deprotection : Temporarily protect the amine group with tert-butoxycarbonyl (Boc) before introducing substituents to ethoxy chains.
  • Catalytic Optimization : Use palladium catalysts (e.g., Pd/C) for hydrogenolysis of protective groups, ensuring minimal degradation of the diethoxyethyl backbone .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.